molecular formula C12H15NO3 B12007473 2-(3-Phenylpropanamido)propanoic acid

2-(3-Phenylpropanamido)propanoic acid

Cat. No.: B12007473
M. Wt: 221.25 g/mol
InChI Key: WHQOVJKEOBDJIV-UHFFFAOYSA-N
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Description

2-(3-Phenylpropanamido)propanoic acid is an organic compound with the molecular formula C12H15NO3. It is a derivative of propanoic acid, featuring a phenyl group attached to the propanoic acid backbone through an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylpropanamido)propanoic acid typically involves the reaction of 3-phenylpropanoic acid with an appropriate amine under amide-forming conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as esterification, amidation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenylpropanamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Phenylpropanamido)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Phenylpropanamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group may facilitate binding to hydrophobic pockets, while the amide linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(3-Phenylpropanamido)propanoic acid is unique due to its combination of a phenyl group, amide linkage, and carboxylic acid functionality. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-(3-phenylpropanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(12(15)16)13-11(14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQOVJKEOBDJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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